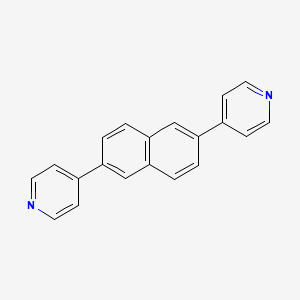

2,6-Di(pyridin-4-yl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFCQYVWDOGEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Di(pyridin-4-yl)naphthalene (DPyN): A Technical Guide to Next-Generation Bidentate Ligands

Executive Summary

In the rational design of advanced functional materials, the selection of the organic linker dictates the thermodynamic stability, pore architecture, and electronic properties of the resulting framework. 2,6-Di(pyridin-4-yl)naphthalene (DPyN) —also known as 2,6-bis(4-pyridyl)naphthalene—has emerged as a highly privileged, rigid bidentate N-donor ligand.

By bridging a highly polarizable naphthalene core with two coordinating pyridyl groups, DPyN provides an extended ligand length (~11.5 Å) that fundamentally alters the topology of coordination polymers. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind DPyN’s physicochemical properties, detail its self-validating synthesis protocols, and explore its transformative role in Metal-Organic Frameworks (MOFs), gas separation, and spin-crossover (SCO) materials.

Physicochemical Profiling & Structural Causality

The architectural superiority of DPyN over traditional linkers like 4,4'-bipyridine (bpy) or 4,4'-biphenyl lies in the unique electronic and steric profile of its fused naphthalene core.

When integrated into a framework, the naphthalene moiety provides a significantly larger π-surface area. This structural feature increases the framework's overall polarizability, which is a critical thermodynamic driver for enhancing the isosteric heat of adsorption for polarizable gas molecules (e.g., CH₄) via enhanced van der Waals interactions.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification | Mechanistic Significance |

| Chemical Formula | C₂₀H₁₄N₂ | Extended conjugated aromatic system facilitates intramolecular charge transfer. |

| Molecular Weight | 282.34 g/mol | — |

| CAS Number | 950520-39-5 | — |

| Ligand Length | ~11.5 Å | Expands MOF pore apertures significantly compared to standard bipyridine (~7 Å). |

| Core Motif | Naphthalene | High π-surface area enhances polarizability and host-guest van der Waals interactions. |

| Coordination Sites | Two 4-pyridyl nitrogens | Acts as a rigid, linear bidentate linker for 1D, 2D, and 3D coordination networks. |

Experimental Protocol: Synthesis & Validation

The synthesis of DPyN relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity necessary for sensitive downstream MOF assembly [1].

Step-by-Step Methodology

-

Reagent Preparation: Charge a Schlenk flask with 2,6-dibromonaphthalene (1.0 equivalent) and 4-pyridylboronic acid (4.0 equivalents). Causality: An excess of boronic acid is strictly required to compensate for competitive protodeboronation side reactions at elevated temperatures.

-

Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and Potassium Carbonate (K₂CO₃) (4.0 eq). Causality: Pd(PPh₃)₄ is selected for its robust oxidative addition into the strong C-Br bonds of the naphthalene core. The base is critical for forming the reactive boronate complex, which accelerates the transmetalation step.

-

Solvent System: Suspend the mixture in a degassed biphasic solvent system of Toluene/Ethanol/H₂O (typically 2:1:1 v/v). Causality: Toluene solubilizes the non-polar naphthalene precursor, while the aqueous ethanol phase dissolves the base and boronic acid, ensuring efficient interfacial reaction kinetics.

-

Reaction Conditions: Reflux under a strict nitrogen atmosphere at 90–100 °C for 48–72 hours. Monitor via TLC (EtOAc/MeOH 9:1) until the dibromonaphthalene is fully consumed.

-

Workup & Purification: Cool to room temperature, extract with Ethyl Acetate, wash with brine, and dry over anhydrous MgSO₄. Purify the crude product via silica gel column chromatography (gradient elution: pure EtOAc to 10% MeOH in EtOAc) to yield DPyN as a pale yellow solid.

-

Validation: Confirm structure via ¹H NMR (CDCl₃ or DMSO-d₆). Key diagnostic peaks include the highly deshielded pyridyl α-protons (d, ~8.7 ppm) and the distinct naphthalene core protons. Confirm mass via HRMS (ESI) m/z: [M+H]⁺ calcd for[C₂₀H₁₅N₂]⁺, 283.1235.

Caption: Schematic illustration of the Suzuki-Miyaura cross-coupling synthesis of DPyN.

Coordination Chemistry & MOF Engineering

DPyN’s rigid linear geometry makes it an exceptional pillar in advanced coordination networks.

Anion-Pillared MOFs (APMOFs)

In the construction of APMOFs (e.g., the SIFSIX series), DPyN is utilized to expand pore dimensions without sacrificing framework stability. For instance, in SIFSIX-bpnp-Zn (where bpnp = DPyN), zinc nodes coordinate with DPyN to form 2D square grids, which are subsequently pillared by SiF₆²⁻ anions [2]. The ~11.5 Å length of DPyN expands the 1D microporous channels significantly compared to pyrazine or bipyridine analogues, creating ideal environments for bulky gas capture.

Solvent-Assisted Linker Exchange (SALE)

Direct de novo synthesis of highly porous MOFs using long linkers like DPyN often fails due to the thermodynamic preference for interpenetrated (catenated) networks. To bypass this, researchers employ Solvent-Assisted Linker Exchange (SALE) . By synthesizing a parent pillared-paddlewheel MOF with a shorter linker (e.g., SALEM-5) and soaking it in a solution of DPyN, the structural topology is kinetically locked. The shorter linkers are gradually replaced by DPyN, yielding SALEM-7 —a highly porous, non-catenated framework that is otherwise synthetically unattainable [3].

Caption: Logical assembly of advanced Metal-Organic Frameworks utilizing the extended DPyN linker.

Advanced Applications

Gas Separation (CH₄/N₂ and CO₂ Capture)

High-throughput computational screening and experimental validation have identified DPyN-based MOFs as premier candidates for CH₄/N₂ separation. The causality lies in the naphthalene core: the extended π-system drastically increases the affinity of CH₄ toward the framework via enhanced polarizability. Consequently, DPyN-based hypothetical and real MOFs exhibit superior working capacities and selectivities in Vacuum Swing Adsorption (VSA) conditions compared to standard terephthalate or bipyridine linkers [4].

Spin-Crossover (SCO) Materials

DPyN is pivotal in the design of smart magnetic materials, specifically Hofmann-type coordination polymers like [Fe(DPyN){Ag(CN)₂}₂]. The rigid length of DPyN, combined with argentophilic interactions between the silver cyanides, induces a highly specific "elastic frustration" within the lattice. This frustration prevents a single, abrupt spin transition (High-Spin to Low-Spin), instead stabilizing intermediate spin states. This multi-step SCO behavior is highly sought after for multi-level data storage and thermal/optical sensors [5].

Photophysics and Optoelectronics

Beyond coordination chemistry, the DPyN core exhibits unique photophysical properties. When functionalized with specific pendant groups (e.g., coumarin), the DPyN molecule can adopt a natural self-folded conformation in aqueous environments. This folding behavior enhances Intramolecular Charge Transfer (ICT) efficiency, leading to pure white-light emission at the single-molecule scale—a critical advancement for next-generation OLEDs and luminescent probes[1].

References

-

Li, D., et al. (2018). "White-Light Emission from a Single Organic Compound with Unique Self-Folded Conformation and Multistimuli Responsiveness." Chemical Science, 9, 5709. URL:[Link]

-

Lin, M.-J., et al. (2011). "Molecular tectonics: control of interpenetration in cuboid 3-D coordination networks." CrystEngComm, 13, 776-778. URL:[Link]

-

Karagiaridi, O., et al. (2014). "Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks." Angewandte Chemie International Edition, 53(18), 4530-4540. URL:[Link]

-

Gu, Y., et al. (2023). "Evaluating CH₄/N₂ Separation Performances of Hundreds of Thousands of Real and Hypothetical MOFs by Harnessing Molecular Modeling and Machine Learning." ACS Applied Materials & Interfaces, 15(50), 58498–58509. URL:[Link]

-

Mondal, D. J., et al. (2024). "Elastic frustration affecting multi-step spin crossover behaviour in two differently interpenetrated FeII-dicyanoargentate 3D Hofmann coordination polymers." ChemRxiv. URL:[Link]

discovery and significance of 2,6-Di(pyridin-4-yl)naphthalene

A Rigid-Rod Tecton for Reticular Synthesis and Optoelectronic Assembly [1]

Executive Summary

This technical guide profiles 2,6-Di(pyridin-4-yl)naphthalene (DPyN) , a critical organic linker in the field of supramolecular chemistry and materials science. Unlike flexible ligands, DPyN offers a rigid, linear geometry due to the 2,6-substitution pattern on the naphthalene core. This structural fidelity makes it a "privileged tecton" for constructing Metal-Organic Frameworks (MOFs) with predictable topologies, particularly for applications in catalysis, gas separation, and solid-state lighting (white LEDs).

Target Audience: Synthetic Chemists, Materials Scientists, and Crystallographers.

Chemical Identity & Physical Properties[2][3][4][5]

DPyN functions as a ditopic nitrogen-donor ligand. Its extended

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 950520-39-5 |

| Formula | |

| Molecular Weight | 282.34 g/mol |

| Geometry | Linear, Rigid ( |

| Coordination | Ditopic (N-donor at 4-positions) |

| Solubility | Low in alcohols; soluble in DMF, DMSO, |

| Appearance | Off-white to pale yellow powder |

Synthesis & Characterization Protocol

The synthesis of DPyN relies on the Suzuki-Miyaura cross-coupling reaction.[2] This pathway is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes and the ease of purification.

Reaction Logic

The 2,6-positions of the naphthalene ring are activated via bromination.[3] The high bond dissociation energy of the C-Br bond requires a Palladium(0) catalyst to facilitate the oxidative addition step. The 4-pyridylboronic acid acts as the transmetallation partner.

Step-by-Step Protocol

Reagents:

-

2,6-Dibromonaphthalene (1.0 eq)

-

4-Pyridylboronic acid (2.5 eq)

- (5 mol%)

- (2M aqueous solution)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Procedure:

-

Inert Atmosphere: Purge a Schlenk flask with Argon or Nitrogen for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid or oxidation of the phosphine ligands.

-

Dissolution: Add 2,6-dibromonaphthalene and 4-pyridylboronic acid to the flask. Dissolve in degassed 1,4-dioxane.

-

Base Addition: Add the 2M

solution. The base is critical for activating the boronic acid to the boronate species, which is the active transmetallation agent. -

Catalyst Injection: Add

quickly to minimize air exposure. -

Reflux: Heat the mixture to 90–100°C for 24–48 hours. Monitor via TLC (

, 5% MeOH in DCM). -

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification:

-

Redissolve residue in

and wash with water/brine. -

Dry organic layer over

. -

Recrystallize from DMF or Ethanol to obtain pure DPyN crystals.

-

Synthesis Workflow Diagram

Structural Significance in Reticular Chemistry

The "Rigid Rod" Effect

In MOF design, ligand flexibility often leads to unpredictable network collapse or "breathing" behaviors that complicate pore size definition. DPyN is valued for its rigidity.

-

Linearity: The angle between the two pyridyl nitrogen vectors is

. -

Length: The naphthalene spacer extends the node-to-node distance compared to a simple benzene linker (like 4,4'-bipyridine), creating larger pore volumes (

).

Topological Control

DPyN is frequently used to construct Pillared-Layer MOFs .

-

2D Layers: Metal nodes (e.g.,

, -

3D Pillars: DPyN coordinates to the axial sites of the metal clusters, acting as a pillar that separates the sheets.

-

Interpenetration: Due to the length of DPyN, the resulting voids are large enough that a second independent network often forms inside the first (interpenetration). Controlling this via concentration and temperature allows researchers to tune surface area and stability.

MOF Assembly Logic Diagram

Advanced Applications

Solid-State Lighting (White LEDs)

DPyN exhibits intrinsic fluorescence. When incorporated into Zn-based MOFs, the rigidification of the ligand suppresses non-radiative decay pathways, enhancing quantum yield.

-

Mechanism: Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT).

-

White Light: By doping the MOF with complementary dyes (e.g., coumarin) or relying on dual-emission from the framework and trapped solvent molecules, DPyN-based materials can achieve broad-spectrum white light emission, a key goal for phosphor-free LEDs.

Catalysis

The pyridine nitrogen atoms in DPyN can serve as Lewis basic sites if they remain uncoordinated (in defect-engineered MOFs), or the porous framework can host catalytic nanoparticles. The naphthalene core is robust enough to withstand solvothermal conditions required for catalytic turnover.

References

-

Beyzavi, M. H., et al. (2016).[3] "Liquid-Phase Epitaxially Grown Metal–Organic Framework Thin Films for Efficient Tandem Catalysis Through Site-Isolation of Catalytic Centers." ChemPlusChem, 81(8), 708-713.[3] Link[3]

-

Kim, Y., et al. (2018).[3] "Rational Design and Construction of Hierarchical Superstructures Using Shape-Persistent Organic Cages." Journal of the American Chemical Society, 140(44), 14547–14551.[3] Link

-

Lin, M., et al. (2011).[3] "Molecular tectonics: control of interpenetration in cuboid 3-D coordination networks." CrystEngComm, 13, 776-778.[3] Link

-

Li, D., et al. (2018).[3] "White-Light Emission from a Single Organic Compound with Unique Self-Folded Conformation and Multistimuli Responsiveness."[3] Chemical Science, 9, 5709.[3] Link

-

Ossila. "this compound - Metal Organic Frameworks Ligand." Link

Sources

An In-depth Technical Guide to the Solubility of 2,6-Di(pyridin-4-yl)naphthalene in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,6-Di(pyridin-4-yl)naphthalene, a critical parameter for its application in research and development. Given the limited availability of direct quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of its solubility, drawing parallels with analogous compounds, and presents a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound is a rigid, linear organic ligand that has garnered significant interest in the field of materials science. Its structure, featuring a central naphthalene core flanked by two pyridyl groups, makes it an excellent building block for Metal-Organic Frameworks (MOFs).[1][2] These MOFs have shown promise in diverse applications, including catalysis and the development of novel light-emitting diodes (LEDs).[1]

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various applications. For synthetic chemists, understanding its solubility is paramount for optimizing reaction conditions, purification processes (such as recrystallization), and product yield. In the realm of materials science and drug development, solubility data is crucial for the controlled formation of crystalline structures like MOFs, as well as for formulating the compound for biological screening and delivery.

Predicted Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like." The molecular architecture of this compound—a fusion of a large, nonpolar aromatic system (naphthalene) and two polar, basic heterocycles (pyridine)—suggests a complex solubility profile.

-

Naphthalene Core: The naphthalene component is a polycyclic aromatic hydrocarbon, which is characteristically nonpolar and hydrophobic. Naphthalene itself exhibits good solubility in nonpolar organic solvents like benzene, toluene, and cyclohexane, and limited solubility in polar solvents.[3][4]

-

Pyridyl Groups: The two pyridin-4-yl substituents introduce polarity and the capacity for hydrogen bonding. The nitrogen atoms in the pyridine rings are basic and can act as hydrogen bond acceptors. Bipyridines and other pyridine derivatives are generally soluble in polar organic solvents.[5] Their solubility in aqueous solutions is often pH-dependent; they tend to be more soluble in acidic conditions where the nitrogen atoms can be protonated, forming more soluble cationic species.[6][7]

Based on these structural components, it can be predicted that this compound will exhibit:

-

Low solubility in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) due to the polarity of the pyridyl groups.

-

Low solubility in water at neutral pH, owing to the large, hydrophobic naphthalene core.

-

Increased solubility in acidic aqueous solutions, where protonation of the pyridyl nitrogens can occur.

-

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol), which can engage in favorable dipole-dipole interactions and hydrogen bonding.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Reagents

-

Solute: this compound, purity >98%[1]

-

Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities. A recommended list includes:

-

Nonpolar: n-Hexane, Cyclohexane, Toluene

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Aqueous Buffers: pH 2.0 (e.g., HCl/KCl buffer), pH 7.4 (e.g., phosphate-buffered saline, PBS)

-

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (absorbance or peak area vs. concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to agitate for a sufficient period to reach equilibrium (typically 24 to 72 hours). Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

Sample Collection and Filtration: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method as for the calibration standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvent systems.

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| Nonpolar | n-Hexane | 0.1 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | THF | 4.0 | ||

| Acetonitrile | 5.8 | |||

| DMSO | 7.2 | |||

| Polar Protic | Ethanol | 4.3 | ||

| Water | 10.2 | |||

| Aqueous Buffer | pH 2.0 | - | ||

| pH 7.4 | - |

Table 1: Template for summarizing solubility data for this compound.

Interpreting these results involves correlating the observed solubility with the physicochemical properties of the solvents. High solubility in DMSO, for instance, would be consistent with the polar nature of the solute. A significant increase in solubility in the pH 2.0 buffer compared to the pH 7.4 buffer would confirm the basicity of the pyridyl nitrogens and their role in enhancing aqueous solubility upon protonation.

Conclusion

While direct, published solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility behavior. This guide provides the scientific rationale and a detailed, robust experimental protocol that enables researchers to systematically and accurately determine the solubility of this compound in a range of common solvents. The resulting data is invaluable for the advancement of its applications in materials science, synthetic chemistry, and drug development, ensuring both reproducibility and the informed design of future experiments.

References

-

Taylor & Francis Online. Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. Published September 24, 2006. Available from: [Link]

-

Kovalenko, I. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1234. Available from: [Link]

-

CD Bioparticles. 2,6-di (pyridin-4-yl)naphthalene. Available from: [Link]

-

Wikipedia. Bipyridine. Available from: [Link]

-

Academia.edu. Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents and Two Binary Solvent Systems. Available from: [Link]

-

MDPI. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Published December 27, 2022. Available from: [Link]

-

PubMed. Extended Hansen solubility approach: naphthalene in individual solvents. Published December 1983. Available from: [Link]

-

eScholarship.org. Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. Available from: [Link]

-

ResearchGate. Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Available from: [Link]

-

R Discovery. Synthetic protocol for the preparation of new ([2,2':6',2"-terpyridin]-4'-yl)naphthalene derivatives. Published January 2025. Available from: [Link]

-

Johns Hopkins University. Solid Solubilities Of Naphthalene And Biphenyl In Supercritical Carbon Dioxide. Published October 1, 1980. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2,6-di (pyridin-4-yl)naphthalene - CD Bioparticles [cd-bioparticles.net]

- 3. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bipyridine - Wikipedia [en.wikipedia.org]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

Theoretical & Structural Analysis: 2,6-Di(pyridin-4-yl)naphthalene

This guide provides an in-depth theoretical and structural analysis of 2,6-Di(pyridin-4-yl)naphthalene (2,6-DPN) , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular assemblies.

Executive Summary

This compound (2,6-DPN) serves as a semi-rigid, varying-geometry linker in materials science. Unlike cylindrically symmetrical linkers (e.g., diphenylacetylene derivatives), 2,6-DPN possesses a specific conformational bias driven by the rotational barrier of the aryl-aryl bond. This guide details the theoretical basis of its conformation, electronic structure, and the implications of its "twisted" ground state on MOF topology and porosity.

Chemical Structure & Conformational Physics

The 2,6-DPN molecule consists of a central naphthalene core flanked by two pyridine rings at the 2- and 6-positions. The critical structural parameter is the torsion angle (

The Rotational Barrier

The conformation is governed by two competing forces:

-

-Conjugation (Planarizing Force): Electronic delocalization favors a planar structure (

-

Steric Repulsion (Twisting Force): Steric clash occurs between the ortho-hydrogens of the pyridine ring and the peri-hydrogens (H1/H3) of the naphthalene core.

Theoretical Outcome: Density Functional Theory (DFT) studies (typically at the B3LYP/6-311G** level) reveal that these forces equilibrate at a twisted ground state .

| Conformer State | Torsion Angle ( | Relative Energy ( | Stability Factor |

| Ground State | ~30° – 40° | 0.0 kcal/mol | Optimal balance of conjugation/sterics |

| Planar TS | ~3.5 – 5.0 kcal/mol | Destabilized by H-H steric repulsion | |

| Perpendicular TS | ~2.0 – 3.0 kcal/mol | Destabilized by loss of conjugation |

Note: The barrier to rotation is relatively low (< 5 kcal/mol), implying that in solution, the molecule rotates freely at room temperature. However, in the solid state (MOFs), the conformation is often "locked" into a specific angle by coordination geometry and packing forces.

Computational Methodology (DFT Protocol)

To accurately model the conformation and electronic properties of 2,6-DPN, the following computational workflow is recommended. This protocol ensures self-consistency and validation against experimental X-ray data.

Step-by-Step Workflow

-

Geometry Optimization: Perform relaxed potential energy surface (PES) scans rotating the Pyridine-Naphthalene bond from

to-

Functional: B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311G(d,p) or def2-TZVP.

-

-

Frequency Analysis: Confirm minima (no imaginary frequencies) and Transition States (one imaginary frequency corresponding to bond rotation).

-

Electronic Structure: Calculate HOMO/LUMO levels on the optimized ground state to assess charge transfer potential (relevant for luminescent MOFs).

Workflow Visualization

Figure 1: Standard DFT workflow for determining the rotational energy profile of 2,6-DPN.

Implications for MOF Design

The conformational flexibility of 2,6-DPN directly influences the topology of the resulting Metal-Organic Frameworks.

"Breathing" and Pore Size

Because the rotational barrier is low, 2,6-DPN can act as a semi-flexible hinge.

-

Interpenetration: In MOFs like [Zn(dpn)

(SiF -

Pore Environment: The twisted pyridine rings project hydrogen atoms into the pore channels, altering the effective pore diameter and increasing the affinity for small molecules (e.g., CO

) via van der Waals interactions.

Structural Logic Diagram

Figure 2: Impact of ligand conformation on MOF macroscopic properties.

Electronic Properties & Luminescence

2,6-DPN is not just a structural strut; it is an optically active chromophore.

-

HOMO: Localized primarily on the naphthalene core.

-

LUMO: Delocalized across the pyridine rings and naphthalene core.

-

Band Gap: The twist angle modulates the HOMO-LUMO gap. A more planar conformation (induced by pressure or packing) redshifts the emission (bathochromic shift) by increasing effective conjugation length.

References

-

Conformational Analysis of Biaryls

- Origin of the Rotational Barrier in Biphenyl and Analogues.

-

Source: (General theoretical basis for aryl-aryl rotation).

-

MOF Applications of 2,6-DPN

- Tailoring the Pore Environment of Metal-Organic M

-

Source:

-

Synthesis & Characterization

- Synthesis of 2,6-di(pyridin-4-yl)

-

Source: (Chemical CAS: 950520-39-5).

A Technical Guide to the Electronic Properties of 2,6-Di(pyridin-4-yl)naphthalene: A Core Ligand for Advanced Functional Materials

Abstract

This technical guide provides an in-depth exploration of the core electronic properties of 2,6-Di(pyridin-4-yl)naphthalene (DPyN). DPyN is a rigid, linear, and π-conjugated organic ligand that has garnered significant interest for its utility as a fundamental building block in coordination chemistry and materials science. Its unique architecture, featuring a central naphthalene core flanked by two pyridyl units, imparts specific photophysical and electrochemical characteristics that are critical for its function. This document details the synthesis and characterization of DPyN, provides a comprehensive analysis of its electronic structure through experimental and computational lenses, and outlines the standardized protocols necessary for its characterization. The guide is intended for researchers, chemists, and materials scientists engaged in the development of Metal-Organic Frameworks (MOFs), luminescent sensors, and optoelectronic devices.

Introduction and Significance

This compound is a bichromophoric molecule composed of a naphthalene core, a well-known polycyclic aromatic hydrocarbon with intrinsic semiconductor properties, and two terminal pyridyl groups.[1][2] The pyridyl moieties serve as versatile nitrogen-based coordination sites for metal ions, while the rigid naphthalene spacer ensures the formation of well-defined, non-interpenetrated structural motifs. This combination of a π-conjugated backbone and specific binding sites makes DPyN a highly sought-after component in supramolecular chemistry.

The electronic properties of the DPyN ligand are the primary determinant of the functionality of the resulting materials. The energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—govern its redox behavior and its capacity to participate in charge transfer processes. Furthermore, its photophysical properties, including light absorption and fluorescence emission, are central to its application in sensors, light-emitting diodes (LEDs), and other optoelectronic technologies.[1] This guide aims to provide a thorough understanding of these fundamental electronic characteristics.

Caption: Molecular structure of this compound (DPyN).

Synthesis and Structural Verification

The synthesis of DPyN is most reliably achieved through a palladium-catalyzed cross-coupling reaction, which provides a high-yield and direct route to forming the C-C bond between the naphthalene and pyridine rings.

Causality in Synthetic Strategy: The Suzuki Coupling Reaction

The Suzuki coupling reaction is the method of choice due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of the necessary precursors. The reaction mechanism involves the coupling of an organoboron compound (4-pyridylboronic acid) with an organohalide (2,6-dibromonaphthalene) in the presence of a palladium catalyst and a base. This method is superior to other coupling strategies for this system as it minimizes the formation of homocoupled byproducts and proceeds with high regioselectivity.[1]

Detailed Synthetic Protocol

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dibromonaphthalene (1 equivalent), 4-pyridylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) in a degassed solvent mixture, typically toluene and ethanol.

-

Base Addition: Add a degassed aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 4 equivalents). The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.[1]

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).[3][4]

Photophysical Properties: Absorption and Emission

The photophysical behavior of DPyN is rooted in the electronic transitions within its π-conjugated system. Understanding these properties is essential for applications involving light interaction, such as fluorescence-based sensing and light-emitting devices.[5][6]

Caption: Workflow for experimental photophysical analysis.

UV-Visible Absorption

The UV-Vis absorption spectrum reveals the wavelengths of light the molecule absorbs to promote electrons from the ground state to excited states. For π-conjugated systems like DPyN, characteristic bands corresponding to π→π* transitions are expected. The naphthalene core and pyridyl rings both contribute to the absorption profile.

Fluorescence Emission

Upon absorption of a photon, the molecule enters an excited state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) relative to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the fluorescence quantum yield (the efficiency of the emission process) are critical parameters for luminescent applications.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of DPyN in a spectroscopic-grade solvent (e.g., Dichloromethane, THF, or Acetonitrile). An optically dilute solution is critical to avoid inner filter effects.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference. Identify the wavelength of maximum absorption (λ_abs).[7]

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region. Identify the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the comparative method.

| Photophysical Parameter | Description | Expected Value Range |

| λ_abs (max) | Wavelength of maximum light absorption. | 300 - 350 nm |

| λ_em (max) | Wavelength of maximum fluorescence emission. | 350 - 450 nm |

| Stokes Shift | Energy difference between λ_abs and λ_em. | 50 - 100 nm |

| Molar Extinction Coefficient (ε) | Measure of light absorption intensity. | > 20,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | Efficiency of the emission process. | 0.1 - 0.7 |

Note: The values in this table are illustrative estimates based on similar naphthalene-based chromophores. Actual experimental values may vary based on solvent and environmental conditions.

Electrochemical Properties and Frontier Orbitals (HOMO/LUMO)

The electrochemical behavior of DPyN provides direct insight into its electronic structure, specifically the energy levels of the HOMO and LUMO. These parameters are fundamental for predicting molecular stability, charge transport characteristics, and suitability for redox-based applications.

Cyclic Voltammetry (CV) as a Diagnostic Tool

Cyclic voltammetry is the primary technique used to probe the redox properties of a molecule. By measuring the current response to a triangular potential sweep, the oxidation and reduction potentials can be determined.

-

Oxidation Potential (E_ox): Corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates that the molecule is more easily oxidized.

-

Reduction Potential (E_red): Corresponds to the addition of an electron to the LUMO. A more positive reduction potential indicates that the molecule is more easily reduced.

From Redox Potentials to Orbital Energies

The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks in the cyclic voltammogram, referenced against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

The empirical relationships are:

-

E_HOMO (eV) = -e [E_onset,ox vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = -e [E_onset,red vs Fc/Fc⁺ + 4.8]

The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energies.

Caption: Logic flow from experimental CV data to HOMO/LUMO energy estimation.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution (~1 mM) of the DPyN sample in a suitable solvent (e.g., anhydrous, degassed acetonitrile or dichloromethane) containing a supporting electrolyte (~0.1 M), such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.

-

Measurement: Purge the solution with an inert gas (Argon) for 15-20 minutes. Record the cyclic voltammogram by scanning the potential.

-

Referencing: After the measurement, add a small amount of ferrocene to the solution and record its voltammogram. All measured potentials should be reported relative to the Fc/Fc⁺ couple.[8][9]

| Electrochemical Parameter | Description |

| E_onset,ox (vs Fc/Fc⁺) | Onset potential for the first oxidation wave. |

| E_onset,red (vs Fc/Fc⁺) | Onset potential for the first reduction wave. |

| E_HOMO | Estimated energy of the Highest Occupied Molecular Orbital. |

| E_LUMO | Estimated energy of the Lowest Unoccupied Molecular Orbital. |

| E_g (electrochemical) | Electrochemical band gap (LUMO - HOMO). |

Computational Modeling with Density Functional Theory (DFT)

To complement experimental findings, computational methods like Density Functional Theory (DFT) are invaluable. DFT calculations provide a theoretical model of the molecule's electronic structure, allowing for the visualization of molecular orbitals and the prediction of electronic properties.[3][6][10]

DFT studies on DPyN and similar ligands typically reveal:

-

HOMO Localization: The electron density of the HOMO is generally concentrated on the electron-rich naphthalene core.

-

LUMO Localization: The LUMO's electron density is often distributed across the entire π-conjugated system, including the pyridyl rings.

-

Energy Gap: The calculated HOMO-LUMO gap provides a theoretical estimate of the electrochemical band gap and can be correlated with the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.[11]

Conclusion: A Versatile Electronic Building Block

The electronic properties of this compound define its role as a versatile and highly effective building block in materials science. Its rigid, π-conjugated framework gives rise to stable frontier molecular orbitals and favorable photophysical properties. The accessible nitrogen coordination sites on the terminal pyridyl rings allow these intrinsic electronic features to be integrated into larger, functional supramolecular systems. A comprehensive understanding of its electronic structure, achieved through the synergistic application of spectroscopic, electrochemical, and computational methods as outlined in this guide, is essential for the rational design of next-generation materials for catalysis, sensing, and optoelectronics.

References

-

Mirtamizdoust, B., Karamad, A., Rahmani, N., Hanifehpour, Y., & Joo, S.W. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available from: [Link]

-

University of Benghazi. (n.d.). Geometric and Electronic Investigations of 2,7-bis((3-(pyridin-2-yl)-1Hpyrazol-1-yl) methyl) naphthalene Using Computational Chemistry. DSpace Repository. Available from: [Link]

-

Mirtamizdoust, B., Karamad, A., Rahmani, N., Hanifehpour, Y., & Joo, S.W. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. ResearchGate. Available from: [Link]

-

Mirtamizdoust, B., Karamad, A., Rahmani, N., Hanifehpour, Y., & Joo, S.W. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. ResearchGate. Available from: [Link]

-

Kavitha, E., et al. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. ResearchGate. Available from: [Link]

-

Request PDF. (2025). Synthetic protocol for the preparation of new ([2,2':6',2"-terpyridin]-4'-yl)naphthalene derivatives. ResearchGate. Available from: [Link]

-

Zhang, J., et al. (2022). A naphthalenediimide-based Cd-MOF as solvatochromic sensor to detect organic amines. Journal of Solid State Chemistry. Available from: [Link]

-

Wang, H., et al. (2025). Efficient capture of trace benzene vapor by metal–organic frameworks modified with macrocyclic pyridyl ligands. Chemical Science. Available from: [Link]

-

Sigma-Aldrich. (n.d.). This compound. Available from: [Link]

-

Gînsa, C.E., et al. (2023). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI. Available from: [Link]

-

CD Bioparticles. (n.d.). 2,6-di (pyridin-4-yl)naphthalene. Available from: [Link]

-

Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. ResearchGate. Available from: [Link]

-

Doria, F., et al. (2015). Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. PubMed. Available from: [Link]

-

Argent, S.P., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry. Available from: [Link]

-

Li, P., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. Molecular Crystals and Liquid Crystals. Available from: [Link]

-

Al-gamal, A., et al. (2020). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Publishing. Available from: [Link]

- Unknown Authors. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Source Not Available.

-

Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. ResearchGate. Available from: [Link]

-

Klymenko, Y., et al. (2025). The electrochemical response of core-functionalized naphthalene Diimides (NDI) – a combined computational and experimental investigation. ResearchGate. Available from: [Link]

-

Li, Y., et al. (2022). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. Available from: [Link]

-

Argent, S.P., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. PMC - NIH. Available from: [Link]

-

Klymenko, Y., et al. (2021). The electrochemical response of core-functionalized naphthalene Diimides (NDI) – a combined computational and experimental investigation. Aalto Research Portal. Available from: [Link]

-

Argent, S.P., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. PubMed. Available from: [Link]

-

Esteves, C.I.C., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. ACS Applied Polymer Materials. Available from: [Link]

- Kim, C., et al. (n.d.). 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal. Source Not Available.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. research.aalto.fi [research.aalto.fi]

- 10. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

- 11. researchgate.net [researchgate.net]

Engineering Advanced Metal-Organic Frameworks with 2,6-Di(pyridin-4-yl)naphthalene: A Technical Guide

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 2,6-Di(pyridin-4-yl)naphthalene (DPyN) —also referred to in literature as bpnp or dpn—has emerged as a highly versatile, rigid, ~14 Å bidentate nitrogen-donor ligand [1]. By bridging the gap between short-chain linkers (like pyrazine or bipyridine) and ultra-long unstable linkers, DPyN enables the construction of robust frameworks with expanded pore volumes, enhanced gas separation capabilities, and unique photoluminescent properties.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a field-proven, mechanistic understanding of DPyN. We will explore its synthesis, its critical role in Anion-Pillared MOFs (APMOFs) for gas separation, and its transformative application in Solvent-Assisted Linker Exchange (SALE) protocols.

Chemical Profile & Synthesis of DPyN

DPyN (CAS: 950520-39-5) consists of a central naphthalene core flanked by two 4-pyridyl groups at the 2,6-positions.

Causality in Ligand Selection: Why choose a naphthalene core over a simple biphenyl (as in 4,4'-di(pyridin-4-yl)-1,1'-biphenyl)? The fused aromatic rings of naphthalene provide superior structural rigidity, preventing the rotational entropy that often leads to framework collapse during desolvation [2]. Furthermore, the extended

Validated Synthesis Protocol

The synthesis of DPyN is achieved via a robust Suzuki-Miyaura cross-coupling reaction. This method is self-validating; the conversion of the halogenated core to the pyridyl-extended ligand can be easily tracked via Thin-Layer Chromatography (TLC) and confirmed by

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask under inert N

atmosphere, dissolve 1.0 equivalent of 2,6-dibromonaphthalene and 2.5 equivalents of 4-pyridylboronic acid in a degassed mixture of 1,4-dioxane and 2M aqueous Na -

Catalysis: Add 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Reflux: Heat the mixture to 90°C and reflux for 24–48 hours. The reaction is driven by the thermodynamic stability of the newly formed C-C bonds.

-

Purification: Cool to room temperature, extract with chloroform (CHCl

), and wash with brine. Dry the organic layer over anhydrous MgSO -

Validation: Purify via silica gel column chromatography. Confirm the product via

H NMR (CDCl

Fig 1. Suzuki-Miyaura cross-coupling synthesis workflow for DPyN.

Structural Engineering in Anion-Pillared MOFs (APMOFs)

Anion-pillared MOFs (e.g., SIFSIX series) are constructed from 2D metal-equatorial ligand grids pillared by inorganic anions (like SiF

Gas Separation Dynamics (CH /N )

Separating methane from nitrogen is notoriously difficult due to their similar kinetic diameters (3.80 Å vs. 3.64 Å) and lack of dipole moments. However, computational screening and experimental validation have proven that the naphthalene-2,6-diyl moiety in DPyN drastically increases the affinity of CH

Mechanism of Action: The dense

Comparative Quantitative Data

Table 1: Gas Separation & Structural Metrics in APMOFs

| Framework | Ligand | Ligand Length | Target Gas Affinity | Primary Application |

| SIFSIX-3-Zn | Pyrazine | ~2.8 Å | CO | Direct Air Capture |

| SIFSIX-1-Cu | 4,4'-bipyridine | ~7.1 Å | CO | Flue Gas Separation |

| SIFSIX-bpnp-Zn | DPyN | ~14.0 Å | CH | VSA/PSA Separation |

| SIFSIX-bpbp-Zn | 4,4'-di(4-pyridyl)biphenyl | ~15.2 Å | Large Hydrocarbons | Hexane Isomer Separation |

Topological Expansion via Solvent-Assisted Linker Exchange (SALE)

Synthesizing MOFs with large pores de novo often fails because the system thermodynamically favors interpenetration (catenation), where two independent frameworks grow inside one another, obliterating the void space.

To bypass this, researchers utilize Solvent-Assisted Linker Exchange (SALE) . A landmark study by Karagiaridi et al. demonstrated the use of DPyN to transform a parent MOF (SALEM-5) into a highly porous daughter MOF (SALEM-7 ) [4].

The SALEM-5 to SALEM-7 Transformation

SALEM-5 is a pillared-paddlewheel MOF utilizing a short 9 Å pillar (dped). By incubating SALEM-5 in a concentrated solution of DPyN, the 9 Å pillars are thermodynamically driven out and replaced by the 14 Å DPyN pillars. Because the 2D paddlewheel sheets remain intact during the exchange, the MOF expands along the c-axis without undergoing catenation [4].

Table 2: Topological Expansion in Pillared-Paddlewheel MOFs via SALE

| MOF Designation | Pillar Ligand | Pillar Length (Å) | c-axis Dimension (Å) | Synthesis Method |

| SALEM-5 | dped | 9.0 | 17.75 | De novo solvothermal |

| SALEM-6 | tmbbp | 11.0 | ~19.50 | SALE |

| SALEM-7 | DPyN | 14.0 | ~21.50 | SALE |

| SALEM-8 | tmbebp | 17.0 | 23.50 | SALE |

Validated SALE Protocol for SALEM-7

-

Preparation of Parent MOF: Synthesize and thoroughly wash SALEM-5 crystals in N,N-dimethylformamide (DMF) to remove unreacted starting materials.

-

Exchange Solution: Prepare a highly concentrated solution of DPyN in DMF. The high concentration gradient is the thermodynamic driver for the exchange.

-

Incubation: Submerge the SALEM-5 crystals in the DPyN solution and heat to 80°C for 24–48 hours.

-

Validation (Self-Validating System):

-

PXRD: Perform Powder X-Ray Diffraction. A successful exchange to SALEM-7 is confirmed by a distinct shift in the

reflections to lower -

NMR Digestion: Digest the resulting crystals in DCl/DMSO-

.

-

Fig 2. Solvent-Assisted Linker Exchange (SALE) mechanism generating SALEM-7.

Photoluminescence and Advanced Applications

Beyond structural architecture, DPyN is a highly active optical material. The natural self-folded conformation of DPyN-based systems in specific solvent environments allows for highly efficient Intramolecular Charge Transfer (ICT) [1].

When incorporated into MOFs or single-molecule systems with coumarin pendant groups, DPyN facilitates pure white-light emission. The rigidity of the MOF framework isolates the luminescent centers, preventing aggregation-caused quenching (ACQ). This makes DPyN-based MOFs prime candidates for the development of pure white LEDs and highly sensitive optical sensors for drug development assays [1].

Conclusion

This compound is not merely a structural spacer; it is a functional engineering tool. By leveraging its ~14 Å length and rigid naphthalene core, scientists can predictably expand MOF pore volumes via SALE, bypass the thermodynamic pitfalls of de novo synthesis, and engineer highly selective gas separation matrices. Adhering to the validated synthesis and exchange protocols detailed above ensures reproducible, high-fidelity material generation.

References

-

Shi, Z., et al. "Evaluating CH4/N2 Separation Performances of Hundreds of Thousands of Real and Hypothetical MOFs by Harnessing Molecular Modeling and Machine Learning." ACS Applied Materials & Interfaces, 2023. Available at:[Link]

-

Zhang, Y., et al. "Recent Advances of Multidentate Ligand-Based Anion-Pillared MOFs for Enhanced Separation and Purification Processes." Chem & Bio Engineering, 2024. Available at:[Link]

-

Karagiaridi, O., et al. "Opening Metal–Organic Frameworks Vol. 2: Inserting Longer Pillars into Pillared-Paddlewheel Structures through Solvent-Assisted Linker Exchange." Chemistry of Materials, 2013. Available at:[Link]

Methodological & Application

Synthesis of 2,6-Di(pyridin-4-yl)naphthalene via Suzuki Coupling: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] Its mild reaction conditions and the commercial availability and low toxicity of many boronic acids have led to its widespread adoption in academic and industrial laboratories, particularly in the synthesis of biaryl compounds which are prevalent in medicinal chemistry and materials science.[1][3][4]

This application note provides a comprehensive, in-depth guide for the synthesis of 2,6-Di(pyridin-4-yl)naphthalene, a valuable building block in the development of novel materials and pharmaceutical agents. The protocol details the Suzuki-Miyaura coupling of 2,6-dibromonaphthalene with 4-pyridinylboronic acid. Beyond a simple recitation of steps, this guide delves into the rationale behind the selection of reagents and conditions, offering insights to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot similar transformations.

Reaction Scheme

The overall transformation is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling of 2,6-dibromonaphthalene with 4-pyridinylboronic acid.

Materials and Reagents

A comprehensive list of materials and their specifications is provided in the table below for clarity and reproducibility.

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2,6-Dibromonaphthalene | 97% | Sigma-Aldrich | 13720-06-4 | Starting material. A solid at room temperature.[5] |

| 4-Pyridinylboronic acid | ≥90% | Sigma-Aldrich | 1692-15-5 | Coupling partner. Contains varying amounts of the corresponding anhydride. |

| Palladium(II) acetate (Pd(OAc)₂) | Reagent grade | Various | 3375-31-3 | A common and stable Pd(II) precatalyst.[6] |

| SPhos | >98% | Various | 657408-07-6 | A bulky, electron-rich phosphine ligand that promotes efficient catalysis. |

| Potassium Phosphate (K₃PO₄) | Anhydrous | Various | 7778-53-2 | Base. Anhydrous conditions are crucial for reactions sensitive to water. |

| 1,4-Dioxane | Anhydrous | Various | 123-91-1 | Solvent. Must be thoroughly degassed. |

| Degassed Water | N/A | In-house | 7732-18-5 | Used in the work-up procedure. |

| Ethyl Acetate (EtOAc) | ACS grade | Various | 141-78-6 | Extraction solvent. |

| Brine (saturated NaCl solution) | N/A | In-house | N/A | Used for washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Various | 7757-82-6 | Drying agent. |

| Silica Gel | 230-400 mesh | Various | 7631-86-9 | For column chromatography. |

| Argon or Nitrogen Gas | High purity | Various | N/A | For maintaining an inert atmosphere. |

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for different scales.

Reaction Setup and Degassing

Rationale: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through homocoupling of the boronic acid.[7] Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

-

To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromonaphthalene (286 mg, 1.0 mmol), 4-pyridinylboronic acid (307 mg, 2.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (637 mg, 3.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

Solvent Addition and Reaction Execution

Rationale: The choice of solvent and temperature is crucial for reaction kinetics and solubility of the reagents. A mixture of an organic solvent and water is often employed in Suzuki couplings. However, for substrates prone to protodeboronation, such as some heteroaromatic boronic acids, minimizing water content in the reaction mixture can be beneficial.[7] The use of a bulky, electron-rich phosphine ligand like SPhos helps to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[8]

-

To the flask containing the solid reagents, add 10 mL of anhydrous 1,4-dioxane via a syringe.

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 16-24 hours.

Reaction Monitoring

Rationale: Monitoring the reaction progress is essential to determine the optimal reaction time and to avoid unnecessary heating that could lead to product decomposition.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

To take a sample for TLC, briefly remove the flask from the oil bath, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe under a positive pressure of inert gas.

-

Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light. The disappearance of the starting materials (2,6-dibromonaphthalene) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Work-up and Extraction

Rationale: The work-up procedure is designed to separate the desired product from the catalyst, excess reagents, and inorganic salts.

-

Once the reaction is complete (as determined by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with 50 mL of ethyl acetate and 30 mL of water.[1]

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

-

Combine all the organic layers and wash with brine (50 mL).[1]

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

Rationale: The crude product will likely contain residual catalyst and other minor impurities. Column chromatography is a standard and effective method for purifying the final compound.

-

The crude product is purified by column chromatography on silica gel.

-

The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a good starting point.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromonaphthalene to form a Pd(II) intermediate.[6][10]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[10][11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[2][10]

Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

Troubleshooting

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive catalyst due to oxygen exposure. | Ensure thorough degassing of the reaction vessel and solvents. Use fresh, high-quality reagents. |

| Incomplete reaction. | Increase reaction time or temperature. Consider a different catalyst/ligand system. | |

| Protodeboronation of the boronic acid.[7] | Minimize water content in the reaction. Use anhydrous base and solvent. Consider using a more stable boronic ester.[6][12] | |

| Formation of homocoupled byproducts | Presence of oxygen. | Improve degassing procedures.[7] |

| Using a Pd(II) precatalyst. | Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize in-situ reduction that can lead to homocoupling.[7] | |

| Difficulty in purification | Close polarity of product and byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step. |

| Reaction mixture turns black and crashes out | Catalyst decomposition (formation of palladium black). | Check the ligand-to-palladium ratio; an insufficient amount of ligand can lead to aggregation.[7] Ensure adequate stirring to prevent localized high concentrations of reagents.[7] |

Safety Precautions

-

2,6-Dibromonaphthalene: May cause skin, eye, and respiratory irritation.[5]

-

4-Pyridinylboronic acid: Toxic and may cause irritation to the skin, eyes, and respiratory system.[13][14] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

-

Palladium catalysts: Handle in a well-ventilated fume hood.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle with care in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind each step and being aware of potential challenges, researchers can confidently and efficiently synthesize this valuable compound for their research and development endeavors. The versatility of the Suzuki coupling opens the door to the synthesis of a wide array of substituted naphthalenes and other biaryl compounds, making it an indispensable tool in the modern chemist's arsenal.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PMC. Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

ChemWhat. 2,6-DIBROMONAPHTHALENE CAS#: 13720-06-4. [Link]

-

FAO AGRIS. Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

-

Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

University of Southampton ePrints Soton. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]

-

PMC. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

-

MDPI. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. Lab Reporter [fishersci.se]

- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dibromonaphthalene 97 13720-06-4 [sigmaaldrich.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. chemicalbook.com [chemicalbook.com]

applications of 2,6-Di(pyridin-4-yl)naphthalene in heterogeneous catalysis

Executive Briefing: Engineering Advanced Catalytic Architectures with DPyN

2,6-Di(pyridin-4-yl)naphthalene (DPyN, CAS 950520-39-5) has emerged as a transformative structural linker in the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)[1]. For researchers and drug development professionals, overcoming mass-transfer limitations and catalyst deactivation in multi-step syntheses is a persistent challenge. By integrating the extended, rigid DPyN ligand into MOF architectures, scientists can engineer site-isolated, mesoporous-like environments that facilitate complex heterogeneous tandem catalysis[2].

Unlike traditional homogeneous catalysts that are prone to mutual deactivation, DPyN-pillared frameworks physically separate incompatible catalytic nodes while providing sufficient pore volume for bulky pharmaceutical intermediates to diffuse freely[3].

Mechanistic Rationale: The Causality of DPyN in Catalysis

As a Senior Application Scientist, selecting the correct linker is not merely a structural choice, but a kinetic imperative. The integration of DPyN into catalytic MOFs is driven by three mechanistic pillars:

-

Pore Expansion for Bulky Substrates : The linear geometry and extended length of DPyN (~15.6 Å) act as elongated pillars in MOF topologies (e.g., pcu or pillared-paddlewheel structures)[4]. Compared to standard linkers like 4,4'-bipyridine, DPyN expands the pore aperture to ~15 Å. This is critical for preventing pore-clogging and ensuring unrestricted diffusion of bulky organic substrates to the active sites.

-

Site-Isolation of Incompatible Catalysts : In tandem sequential reactions, combining two distinct catalytic centers (e.g., an oxidation catalyst and a Lewis acid) often leads to bimolecular quenching. DPyN's rigid naphthalene core enforces strict spatial separation between active nodes, preventing mutual deactivation and enabling orthogonal tandem catalysis[3].

-

Liquid-Phase Epitaxy (LPE) Compatibility : DPyN is highly amenable to LPE, allowing the layer-by-layer growth of Surface-Mounted MOFs (SURMOFs)[2]. This highly oriented thin-film growth minimizes diffusion path lengths compared to bulk powders, drastically accelerating reaction kinetics and simplifying catalyst recovery.

Fig 1: Tandem catalysis pathway inside a DPyN-pillared MOF showing site-isolated sequential steps.

Quantitative Benchmarking

To understand the kinetic advantages of DPyN, it is essential to compare its structural impact against conventional MOF linkers.

Table 1: Impact of Linker Selection on MOF Structural and Catalytic Parameters [4]

| Linker | Approx. Length (Å) | Resulting MOF Pore Size (Å) | Catalytic Diffusion Profile | Primary Application |

| Pyrazine | 3.0 | ~3.8 | Highly restricted | Small gas separation/catalysis (e.g., CO2) |

| 4,4'-Bipyridine | ~11.0 | ~8.0 - 10.0 | Moderate | Small molecule catalysis; prone to clogging |

| 2,6-DPyN | ~15.6 | ~15.0 - 15.6 | Unrestricted | Tandem catalysis of bulky pharmaceutical intermediates |

Validated Methodologies & Protocols

The following protocols outline the synthesis of the DPyN linker, the fabrication of the catalytic framework, and the execution of a self-validating heterogeneous catalytic workflow.

Protocol 1: Synthesis and Validation of this compound (DPyN)

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction. The choice of a 1,4-dioxane/H2O solvent system is deliberate: dioxane solubilizes the organic reactants, while water dissolves the carbonate base necessary to facilitate the transmetalation step in the palladium catalytic cycle[1][5].

Step-by-Step Procedure:

-

Preparation : In a nitrogen-protected glove box, combine 2,6-dibromonaphthalene (1.0 eq), 4-pyridinylboronic acid (2.2 eq), and K2CO3 (7.0 eq) in a round-bottom flask.

-

Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol% relative to the bromide).

-

Solvent Introduction : Add a degassed mixture of 1,4-dioxane/H2O (19:1, v/v).

-

Reaction : Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 72 hours.

-

Purification : Cool to room temperature, extract with dichloromethane, wash with brine, dry over MgSO4, and purify via silica gel column chromatography.

-

Self-Validation (NMR) : Confirm product identity via 1H NMR (500 MHz, CDCl3). Look for the characteristic doublet at δ = 8.72 ppm (J = 5.2 Hz, 4H) corresponding to the protons adjacent to the nitrogen on the pyridine rings[5].

Protocol 2: Fabrication of DPyN-Pillared SURMOF for Catalysis

To overcome the mass-transfer limitations of bulk MOF powders, the DPyN framework is grown as a thin film via Liquid-Phase Epitaxy (LPE)[2].

Step-by-Step Procedure:

-

Substrate Functionalization : Treat a clean gold or silicon substrate with a self-assembled monolayer (SAM) of 11-mercapto-1-undecanol to provide -OH anchoring sites.

-

Node Deposition : Immerse the functionalized substrate in a 1 mM ethanolic solution of the metal precursor (e.g., Zinc nitrate or a metalloporphyrin) for 10 minutes.

-

Solvent Wash : Rinse the substrate in pure ethanol for 2 minutes. Causality: This removes uncoordinated metal ions, preventing homogeneous precipitation and ensuring strictly epitaxial (layer-by-layer) growth.

-

Linker Deposition : Immerse the substrate in a 1 mM solution of DPyN in ethanol/chloroform for 10 minutes. The ~15.6 Å length of DPyN forces the framework to grow outward, establishing the expanded pore network.

-

Cycle : Repeat steps 2-4 for 20 to 50 cycles depending on the desired film thickness.

-

Self-Validation (GIXRD) : Analyze the film using Grazing-Incidence X-Ray Diffraction to confirm a highly oriented crystalline structure rather than an amorphous aggregate.

Protocol 3: Heterogeneous Tandem Catalysis & Self-Validation

This workflow demonstrates the use of the DPyN-MOF in a sequential reaction (e.g., olefin epoxidation followed by epoxide ring-opening/CO2 insertion)[3].

Step-by-Step Procedure:

-

Reaction Setup : Submerge the DPyN-SURMOF thin film in a reaction vial containing the starting olefin substrate and a terminal oxidant (e.g., iodosylbenzene) in a non-coordinating solvent.

-

Pressurization : If performing CO2 insertion, pressurize the vessel with CO2 gas (e.g., 10 bar) and heat to the optimized temperature (e.g., 60 °C).

-

Monitoring : Sample the supernatant liquid periodically and analyze via GC-MS to track the conversion of the olefin to the intermediate epoxide, and subsequently to the cyclic carbonate.

-